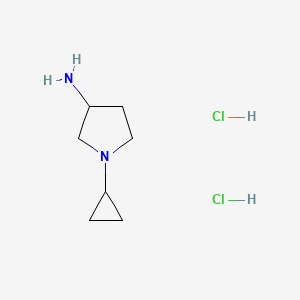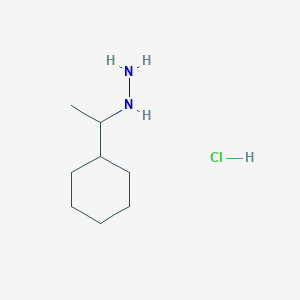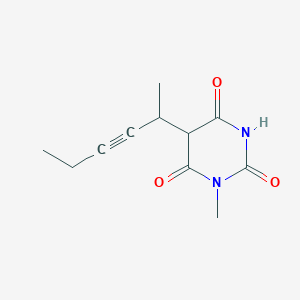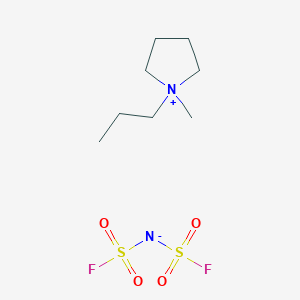
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
Vue d'ensemble
Description
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is a chemical compound with the molecular formula C8H18F2N2O4S2 . It is a colorless to yellow liquid or semi-solid or solid or lump .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 . The molecular weight is 308.37 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.37 . It is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique
Thermal Stability and Aging in Ionic Liquids
1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide (PYR 13 FSI) demonstrates distinct thermal properties in ionic liquids. Pyschik et al. (2014) found that PYR 13 FSI has a different thermal stability compared to similar ionic liquids, particularly in the presence of electrolyte salts like LiPF6 and LiClO4. This compound degrades in specific conditions, indicating a sensitivity to thermal aging that is crucial for applications in high-temperature environments, like in lithium-ion batteries (Pyschik et al., 2014).
Use in Supercapacitors
Nègre et al. (2016) explored the use of this compound in the synthesis of ionogel-based supercapacitors. The study demonstrated high ionic conductivity over a wide temperature range, making this compound a viable option for solid-state supercapacitors operating under varying environmental conditions (Nègre et al., 2016).
Ion Chromatography and Mass Spectrometry Applications
The stability of PYR 13 FSI was also investigated using ion chromatography and mass spectrometry. This research by Pyschik et al. (2015) provides insights into the degradation pathways and stability of this compound under different temperatures, which is essential for its use in analytical chemistry and material science applications (Pyschik et al., 2015).
Electrolytes for Energy Storage Systems
Dagousset et al. (2015) analyzed the physicochemical and electrochemical properties of PYR 13 FSI in mixtures with γ-butyrolactone as electrolytes for supercapacitors. Their research indicates the potential of this compound in enhancing conductivity and fluidity in electrolytes, especially at low temperatures (Dagousset et al., 2015).
Molecular Simulations in Electrode Interactions
Vatamanu et al. (2011) conducted molecular dynamics simulations to understand the behavior of PYR 13 FSI at graphite electrodes. This research is crucial for developing advanced materials in energy storage and conversion devices, offering insights into the electric double layer structure and differential capacitance (Vatamanu et al., 2011).
Mécanisme D'action
Target of Action
It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as green solvents and electrolytes due to their unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
Mode of Action
These interactions can result in changes in the physical and chemical properties of the system, such as conductivity and stability .
Biochemical Pathways
As an ionic liquid, it is often used in the fabrication of lithium-ion batteries and dye-sensitized solar cells . In these applications, it may affect the electron transfer pathways and energy storage mechanisms.
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and high thermal stability . These properties can impact its bioavailability in certain applications.
Result of Action
As an ionic liquid, it is known to have unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties can result in changes in the physical and chemical properties of the system, such as conductivity and stability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere to avoid moisture . Additionally, its physical properties such as melting point and density can be influenced by temperature .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ionic properties, which allow it to form stable complexes with biomolecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The compound’s ability to form ionic bonds with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as moisture and temperature. Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties, as it can modulate the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action .
Propriétés
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKLBLXXQQRGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852620-97-4 | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852620-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How stable is PYR13FSI at elevated temperatures, and how does this impact its suitability for battery applications?
A: Research indicates that PYR13FSI exhibits excellent thermal stability. A study utilizing capillary electrophoresis coupled with high-resolution mass spectrometry demonstrated that PYR13FSI did not show any detectable anionic decomposition products, even after being aged at 60°C for 16 months []. This inherent stability makes PYR13FSI a promising candidate for use in lithium-ion batteries, which can experience elevated temperatures during operation.
Q2: Are there analytical techniques capable of monitoring the long-term stability of PYR13FSI in battery electrolytes?
A: Yes, capillary electrophoresis (CE) coupled with high-resolution mass spectrometry (HRMS) has proven effective in monitoring the stability of anions within ionic liquids like PYR13FSI []. This technique allows for the separation and identification of even trace amounts of decomposition products, providing valuable insights into the long-term performance and stability of PYR13FSI-containing electrolytes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



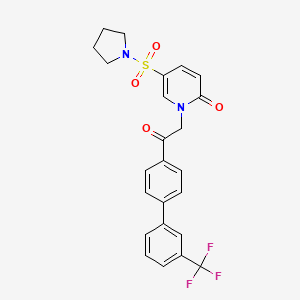
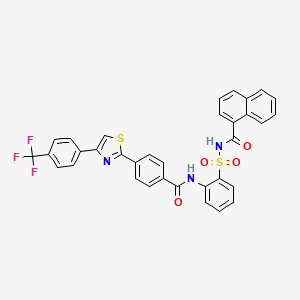
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
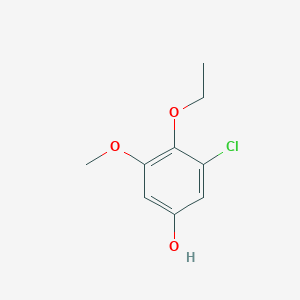
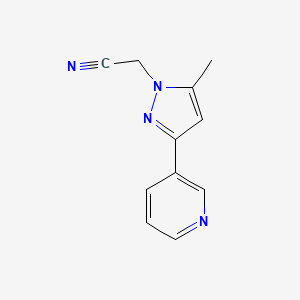
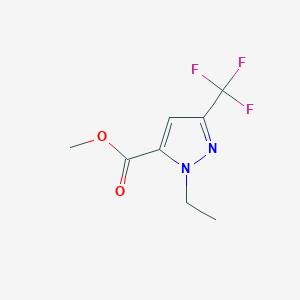
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
